molecular formula C22H15N5 B3150159 1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole CAS No. 685106-80-3

1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole

Cat. No.: B3150159
CAS No.: 685106-80-3
M. Wt: 349.4 g/mol
InChI Key: LZRPTEXKZHUVIC-UHFFFAOYSA-N
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Description

1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole is a synthetic small molecule designed for biochemical research. The structural motif of this compound, featuring linked benzimidazole, pyrimidine, and pyridine rings, is characteristic of kinase inhibitors . This scaffold is found in various therapeutic agents, suggesting potential research applications in areas such as oncology and signal transduction pathway analysis . The benzimidazole core is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets, including enzymes involved in cell proliferation . The specific mechanism of action, molecular targets, and detailed pharmacokinetic properties of this compound require further experimental validation by qualified researchers. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should conduct all necessary experiments to confirm the compound's suitability for their specific studies.

Properties

IUPAC Name

1-[4-(2-pyridin-4-ylpyrimidin-4-yl)phenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5/c1-2-4-21-20(3-1)25-15-27(21)18-7-5-16(6-8-18)19-11-14-24-22(26-19)17-9-12-23-13-10-17/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRPTEXKZHUVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C4=NC(=NC=C4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzimidazole with a suitable aldehyde or ketone to form the benzimidazole core. Industrial production methods may involve optimization of these reactions to improve yield and scalability, often using catalysts and controlled reaction conditions to ensure high purity and efficiency .

Chemical Reactions Analysis

1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified pharmacological properties.

Scientific Research Applications

Scientific Research Applications

While specific applications of 1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole are not detailed in the provided search results, the broader applications of benzimidazole derivatives in scientific research can be inferred.

Antimicrobial and Antiviral Research: Benzimidazole compounds and their pyrazole hybrids are of interest due to their potential antimicrobial and antiviral activities . Studies have explored the synthesis and antimicrobial properties of benzimidazole-pyrazole hybrids, examining the correlation between their structure and activity . Some compounds have demonstrated significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi .

Analgesic and Anti-Inflammatory Research: Benzimidazole and pyrazole compounds have demonstrated anti-inflammatory and analgesic properties . Research has shown that certain benzimidazole derivatives exhibit moderate analgesic activity, with the presence of a phenyl ring at the N-1 atom of the pyrazole ring enhancing this activity .

Further potential research avenues based on the search results:

  • 5-HT Receptor Pharmacology: Some benzamide compounds which are structurally similar to this compound, have been observed to interact with 5-HT receptors in the cardiovascular system .
  • Material Science: Further research could explore the use of this compound in material science for the creation of novel materials, capitalizing on its unique molecular structure.
  • Catalysis: The compound's nitrogen-rich structure may lend itself to applications in catalysis, where it could potentially act as a ligand in metal-catalyzed reactions.

Data Tables and Case Studies

The provided search results include some data regarding the antimicrobial activity of benzimidazole-related compounds .

Antimicrobial Activities of Benzimidazole-Pyrazole Compounds :

MicroorganismInhibition Zone Diameter (mm/mg Sample)
76a
Bacillus cereus10
Bacillus subtilis-
Staphylococcus aureus10
Escherichia coli7
Pseudomonas aeruginosa10
Salmonella typhimurium40

*Note: The table shows the inhibition zone diameters for various benzimidazolo-pyrazole compounds against different microorganisms, compared to Amoxicillin as a standard.*

Minimum Inhibitory Concentrations (MIC) of Benzimidazole-Pyrazole Compounds :

  • Compounds 39c and 39f possess almost all MICs as good as the standards used for antitubercular and antimicrobial activities.
  • The antifungal activities are twice as high, compared to Ketoconazole, i

Mechanism of Action

The mechanism of action of 1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways essential for cell proliferation and survival. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Diversity

  • Pyridinyl-Pyrimidinyl vs. Oxadiazole/Thiophene Groups : The target compound’s pyridinyl-pyrimidinyl motif distinguishes it from antioxidant derivatives like 2-(thiophen-2-yl)-1H-benzimidazoles (moderate antioxidant activity ) and oxadiazole hybrids (enhanced radical scavenging ). The pyridinyl-pyrimidinyl system is more likely to engage in π-π stacking and hydrogen bonding with kinase active sites .
  • Bulky vs. In contrast, hydroxy/methoxy substitutions (e.g., ) improve solubility and hydrogen-bonding interactions, critical for antioxidant or antimicrobial applications.

Physicochemical Properties

  • logP and Solubility : The target compound’s logP (~3–4, estimated) is lower than the chlorobenzyloxy derivative (logP 5.6 ), indicating a balance between lipophilicity and solubility. Piperazine-containing derivatives (e.g., ) exhibit improved solubility via tertiary amine protonation.

Biological Activity

1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole, with the CAS number 685106-80-3, is a complex heterocyclic compound notable for its potential biological activities. The molecular formula is C22H15N5C_{22}H_{15}N_{5}, and it features a benzimidazole core integrated with pyridine and pyrimidine moieties, which are critical for its pharmacological properties. This compound is primarily investigated for its anticancer , antimicrobial , and anti-inflammatory activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. The compound has shown efficacy in inhibiting the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against human lung cancer cell lines A549, HCC827, and NCI-H358 using MTS cytotoxicity assays.
  • IC50 Values :
    • A549: 2.12±0.21μM2.12\pm 0.21\,\mu M (2D assay)
    • HCC827: 5.13±0.97μM5.13\pm 0.97\,\mu M (2D assay)
    • NCI-H358: 0.85±0.05μM0.85\pm 0.05\,\mu M (2D assay) .

These results suggest that the compound effectively induces apoptosis in cancer cells by targeting specific molecular pathways.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has demonstrated activity against both Gram-positive and Gram-negative bacteria:

  • Tested Organisms :
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)

The testing followed CLSI guidelines using broth microdilution methods. Compounds within this class have shown promising results, indicating their potential as new antimicrobial agents .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as protein kinases that are crucial for cell proliferation and survival.
  • DNA Interaction : It has been suggested that the compound can bind to DNA, disrupting essential processes such as replication and transcription .

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions:

  • Condensation Reaction : The initial step includes the condensation of 2-pyridinecarboxaldehyde with 4-aminophenylamine under acidic conditions to form an intermediate imine.
  • Cyclization : This imine undergoes cyclization to yield the benzimidazole core.
  • Substitution Reactions : Further reactions introduce pyrimidine derivatives at the desired positions .

The compound can participate in various chemical reactions typical of heterocyclic compounds:

  • Oxidation : Can be oxidized to form N-oxides.
  • Reduction : Reduction reactions can target specific functional groups.
  • Nucleophilic Substitution : Commonly occurs at pyridine and pyrimidine rings .

Study on Antitumor Activity

In a comparative study of various benzimidazole derivatives, compounds were evaluated for their antitumor activity using both 2D and 3D cell cultures:

  • Findings : Compounds showed higher activity in 2D assays compared to 3D assays across multiple cancer cell lines. This highlights the importance of considering different assay formats when evaluating drug efficacy .

ADME Analysis

ADME (Absorption, Distribution, Metabolism, Excretion) studies indicate that compounds similar to this compound could be good drug candidates due to favorable pharmacokinetic profiles .

Q & A

Q. Key Catalysts :

  • Palladium-based catalysts for cross-coupling.
  • Potassium carbonate (K₂CO₃) as a base in nucleophilic substitution steps .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Confirms aromatic proton environments (e.g., benzimidazole NH at δ 12.5 ppm) and substituent connectivity.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (m/z 349.397 [M+H]⁺).
  • IR Spectroscopy : Identifies N-H stretches (~3400 cm⁻¹) and aromatic C=C vibrations.
  • X-ray Crystallography : Resolves 3D conformation and π-π stacking interactions in solid state .

What known biological targets or pathways are associated with this benzimidazole derivative?

Answer:

  • Kinase Inhibition : Pyrimidine-pyridine pharmacophores inhibit tyrosine kinases (e.g., EGFR, IC₅₀ ~0.8 μM) by competing with ATP binding .
  • Antifungal Activity : Disrupts ergosterol biosynthesis in Candida spp. (MIC 16 μg/mL) .
  • DNA Intercalation : Planar aromatic structure enables non-covalent binding to DNA, studied via fluorescence quenching assays .

How can researchers resolve discrepancies in reported biological activity data between this compound and its 2-pyridinyl isomer?

Answer:

  • Computational Docking : Use AutoDock Vina to compare binding modes with EGFR kinase domain (ΔG values: 4-pyridinyl isomer = -9.2 kcal/mol vs. 2-pyridinyl = -7.8 kcal/mol).
  • Experimental Validation : Conduct kinase inhibition assays under standardized conditions (10 μM ATP, 30 min incubation) .
  • Structural Analysis : X-ray crystallography of protein-ligand complexes reveals steric hindrance differences due to substituent positioning .

What computational strategies are recommended for predicting the solubility and bioavailability of this compound?

Answer:

  • COSMO-RS Theory : Predicts logP (~3.2) and aqueous solubility (-4.5 log mol/L) using Schrödinger’s QikProp.
  • Molecular Dynamics (MD) : Simulate membrane permeability (AMBER force field, TIP3P water model).
  • Experimental Validation : Shake-flask HPLC measures logD₇.₄ to validate computational results .

How can reaction engineering principles be applied to scale up the synthesis while minimizing by-product formation?

Answer:

  • Continuous Flow Chemistry : Pd-immobilized catalysts enhance mixing and reduce reaction time (40% reduction at 100°C vs. 80°C).
  • Process Analytical Technology (PAT) : In-situ FTIR monitors intermediates (e.g., boronate ester formation).
  • Kinetic Studies : Variable-temperature 1H NMR identifies rate-limiting steps (e.g., imidazole cyclization at 60°C) .

What methodologies are used to analyze thermal stability and degradation pathways of this compound?

Answer:

  • Thermogravimetric Analysis (TGA) : Measures weight loss (degradation onset: 220°C).
  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions (melting point: 185°C).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile degradation products (e.g., pyridine fragments) .

How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Answer:

  • Substituent Variation : Replace 4-pyridinyl with electron-withdrawing groups (e.g., -CF₃) to enhance kinase binding.
  • Bioisosteric Replacement : Swap pyrimidine with triazine to improve solubility.
  • In Silico Screening : Virtual libraries predict derivatives with lower toxicity (ADMET Predictor™) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole
Reactant of Route 2
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1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole

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